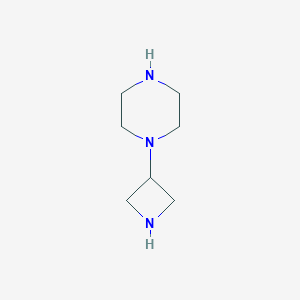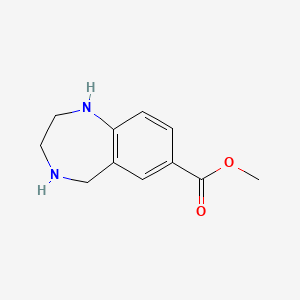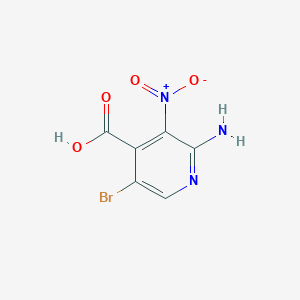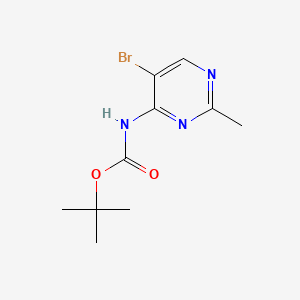
4-Boc-amino-5-bromo-2-methylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-(5-bromo-2-methylpyrimidin-4-yl)carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a bromine atom, and a pyrimidine ring. This compound is often used in organic synthesis and research due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(5-bromo-2-methylpyrimidin-4-yl)carbamate typically involves the reaction of 5-bromo-2-methylpyrimidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
- Dissolve 5-bromo-2-methylpyrimidine in an anhydrous solvent such as dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add tert-butyl chloroformate to the reaction mixture while maintaining a low temperature (0-5°C).
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by column chromatography to obtain tert-butyl N-(5-bromo-2-methylpyrimidin-4-yl)carbamate.
Industrial Production Methods: Industrial production of tert-butyl N-(5-bromo-2-methylpyrimidin-4-yl)carbamate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, automated addition of reagents, and continuous monitoring of reaction conditions to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl N-(5-bromo-2-methylpyrimidin-4-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride or potassium carbonate.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Substituted pyrimidine derivatives.
Hydrolysis: Corresponding amine and carbon dioxide.
Oxidation and Reduction: Oxidized or reduced derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry: tert-Butyl N-(5-bromo-2-methylpyrimidin-4-yl)carbamate is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the interactions of pyrimidine derivatives with biological targets. It serves as a model compound for investigating the binding affinity and selectivity of pyrimidine-based inhibitors.
Medicine: tert-Butyl N-(5-bromo-2-methylpyrimidin-4-yl)carbamate is explored for its potential therapeutic applications. It is investigated as a lead compound for the development of drugs targeting specific enzymes or receptors involved in diseases such as cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is also employed in the development of new catalysts and as a reagent in various chemical processes.
Mécanisme D'action
The mechanism of action of tert-butyl N-(5-bromo-2-methylpyrimidin-4-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes or receptors by binding to their active sites. The presence of the bromine atom and the carbamate group enhances its binding affinity and selectivity towards the target molecules. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
- tert-Butyl N-(5-bromopyrimidin-2-yl)carbamate
- tert-Butyl N-(5-chloropyrimidin-2-yl)carbamate
- tert-Butyl N-(5-fluoropyrimidin-2-yl)carbamate
Comparison: tert-Butyl N-(5-bromo-2-methylpyrimidin-4-yl)carbamate is unique due to the presence of both the bromine atom and the methyl group on the pyrimidine ring. This combination imparts distinct chemical and biological properties compared to its analogs. The bromine atom enhances the compound’s reactivity in substitution reactions, while the methyl group influences its steric and electronic properties. These features make it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C10H14BrN3O2 |
|---|---|
Poids moléculaire |
288.14 g/mol |
Nom IUPAC |
tert-butyl N-(5-bromo-2-methylpyrimidin-4-yl)carbamate |
InChI |
InChI=1S/C10H14BrN3O2/c1-6-12-5-7(11)8(13-6)14-9(15)16-10(2,3)4/h5H,1-4H3,(H,12,13,14,15) |
Clé InChI |
ZTKXPSHXOSIXPT-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C(C(=N1)NC(=O)OC(C)(C)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


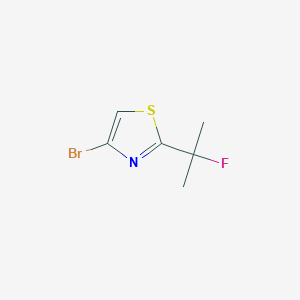
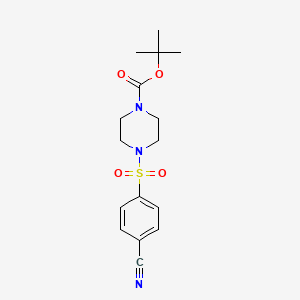
![7H,8H,9H,10H-pyrido[2,3-c]1,5-naphthyridine hydrochloride](/img/structure/B13506677.png)
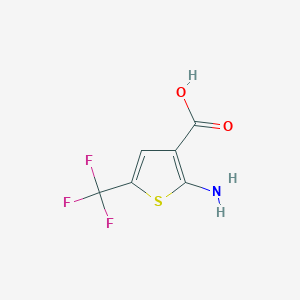
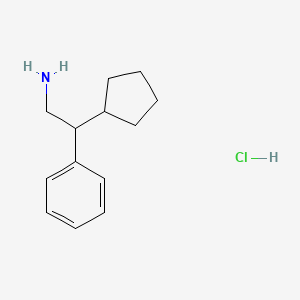
![2-N-Boc-6-chlorothiazolo[4,5-C]pyridin-2-amine](/img/structure/B13506707.png)
![Tert-butyl 2-[(1r,4r)-4-aminocyclohexyl]acetate](/img/structure/B13506713.png)

![2-[4-(2-methoxyphenyl)-1H-1,2,3-triazol-1-yl]ethan-1-aminedihydrochloride](/img/structure/B13506723.png)
